3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid CAS number 96-93-5 properties
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid CAS number 96-93-5 properties
An In-depth Technical Guide to 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-93-5)
Abstract
This technical guide provides a comprehensive overview of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, CAS Number 96-93-5. It is an essential chemical intermediate, primarily utilized in the synthesis of azo dyes. This document consolidates critical information regarding its physicochemical properties, chemical structure and reactivity, synthesis protocols, key applications, and safety and handling procedures. The content is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering field-proven insights and authoritative data to support laboratory and industrial applications.
Introduction and Strategic Importance
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, also known by synonyms such as 6-Nitro-2-aminophenol-4-sulfonic acid (6-NAPSA), is a highly functionalized aromatic compound.[1][2][3] Its strategic importance lies in its role as a versatile intermediate, particularly within the dye manufacturing industry.[1] The specific arrangement of its functional groups—amino, hydroxyl, nitro, and sulfonic acid—on the benzene ring allows it to be a critical building block for creating complex dye molecules with specific characteristics like shade, fastness, and solubility.[1] Understanding the properties and synthesis of this compound is crucial for optimizing existing dye formulations and developing novel colorants.[1]
Physicochemical Properties
The functional utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, solvent selection, purification methods, and final product characteristics.
Chemical Identification
Proper identification is the first step in any laboratory workflow, ensuring accuracy and safety.
| Identifier | Value | Source |
| CAS Number | 96-93-5 | [3][4][5] |
| Molecular Formula | C₆H₆N₂O₆S | [4][6][7] |
| Molecular Weight | 234.19 g/mol | [4][5][7] |
| IUPAC Name | 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | [6] |
| Common Synonyms | 2-Amino-6-nitrophenol-4-sulfonic acid, 4-Hydroxy-5-nitrometanilic acid, 6-Nitro-2-aminophenol-4-sulfonic acid (6Napsa) | [2][6] |
| SMILES | Nc1cc(cc(c1O)[O-])S(=O)(=O)O | [7] |
| InChI Key | RHPXYZMDLOJTFF-UHFFFAOYSA-N | [6] |
Physical and Chemical Data
The properties listed below are critical for process design, from dissolution and reaction to safety and handling.
| Property | Value | Significance & Causality |
| Physical State | Solid, Crystalline Powder.[5] | Facilitates handling, weighing, and storage under standard laboratory conditions. |
| Color | Light green to khaki powder.[5][8] | The color is indicative of the chromophoric nitro and amino groups on the aromatic ring. |
| Melting Point | >940 °C | The extremely high melting point is characteristic of ionic compounds like sulfonic acids, which form strong intermolecular hydrogen bonds and ionic lattices. |
| Boiling Point | >1000 °C | Suggests thermal stability at high temperatures but also indicates that distillation is not a viable purification method. |
| Solubility | Soluble in water.[5][6] | The presence of the highly polar sulfonic acid group (-SO₃H) is the primary driver of water solubility, a critical feature for its use in aqueous dye synthesis and application processes.[6] |
| pH | 1.65 (in solution) | The sulfonic acid moiety is a strong acid, resulting in a low pH when dissolved. This acidity is a key factor in its reactivity and necessitates careful material selection for reactors to avoid corrosion. |
| Partition Coefficient (n-octanol/water), Pow | 0.08 | The low value indicates a strong preference for the aqueous phase over the lipid phase, consistent with its high polarity and water solubility. |
| Density | 0.864 g/cm³ (at 30 °C) | This data is essential for process calculations, including reactor volume and material transport. |
Chemical Structure and Reactivity
The reactivity of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is a direct consequence of its molecular architecture.
Caption: Chemical structure of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid.
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Amino Group (-NH₂): This group is nucleophilic and is the primary site for diazotization reactions, where it is converted into a diazonium salt. This salt is then used in coupling reactions to form the characteristic azo (-N=N-) bond of azo dyes.
-
Hydroxyl Group (-OH): An activating group that increases the electron density of the aromatic ring, influencing the position of further electrophilic substitution and modulating the final color of the dye.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group.[6] Its presence significantly impacts the molecule's reactivity and the stability of adjacent functional groups.[6] It also acts as a chromophore, contributing to the color of the final dye.
-
Sulfonic Acid Group (-SO₃H): As a strongly acidic and hydrophilic group, it imparts high water solubility to the molecule.[6] This is a critical feature for the application of dyes in aqueous textile processing.
Synthesis and Quality Control
A reliable and efficient synthesis route is paramount for the commercial viability of a chemical intermediate. A common industrial method involves a two-step process starting from 2-aminophenol.[8]
Synthetic Workflow
The synthesis avoids the environmental pollution associated with traditional iron powder reduction methods by following a more direct route.[8]
-
Sulfonation: 2-Aminophenol is reacted with sulfuric acid to introduce the sulfonic acid group onto the aromatic ring, yielding 3-amino-4-hydroxybenzenesulfonic acid.[8]
-
Nitration: Nitric acid or a nitrate salt is then added to the reaction mixture.[8] The pre-existing amino and hydroxyl groups direct the incoming nitro group to the desired position, yielding the final product, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid.[8]
Caption: Simplified workflow for the synthesis of CAS 96-93-5.
Quality Assurance
The quality of the intermediate directly impacts the performance and consistency of the final dye product.[1] Therefore, stringent quality control is a self-validating system for any synthesis protocol.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the product, typically achieving >97-98%.[8] This technique separates the main compound from any unreacted starting materials or side-products.
-
Chemical Content: A diazonium titration is often employed to measure the active chemical content.[8] This classic analytical method specifically quantifies the amount of the primary amino group, providing a functional confirmation of the product's quality. A successful synthesis will show high correlation between HPLC purity and titration content.[8]
Applications in Industry and Research
The primary and most well-documented application of this compound is in the chemical industry.
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Dye Intermediate: It is a crucial precursor for a range of azo dyes.[1] Its structure allows it to function as a coupling component, reacting with diazonium salts to form the final dye molecule. The resulting dyes are used extensively in the textile industry.
-
Biochemical Research: While its primary use is industrial, the compound's structure is of potential interest in biochemical research for its ability to interact with biological systems, though this is a less common application.[6]
Safety, Handling, and Disposal
Adherence to safety protocols is non-negotiable when working with reactive chemical compounds.
Hazard Identification
The compound is classified as hazardous and requires careful handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin & Eye Irritation | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation.[9] |
Recommended Handling Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or EN166 standards.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10] Avoid getting the chemical on skin or clothing.[10]
-
Respiratory Protection: If dust exposure limits are exceeded, use a full-face respirator.[5]
-
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[11] It may be sensitive to prolonged air exposure.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and mineral acids.[5][10]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[10]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] The material should not be released into the environment.[10]
Conclusion
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-93-5) is a cornerstone intermediate in the dye industry. Its value is derived from a unique molecular structure that combines key functional groups to enable the synthesis of a wide variety of colorants. Its high water solubility, distinct reactivity, and well-established synthesis pathway make it a reliable and indispensable component for chemical formulators. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for leveraging its full potential in both research and industrial settings.
References
- The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis. (n.d.). Google Cloud.
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- CAS 96-93-5: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid. (n.d.). CymitQuimica.
- 96-93-5 | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid. (n.d.). BLD Pharm.
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- 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid | 96-93-5. (n.d.). Sigma-Aldrich.
- 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid. (n.d.). TCI AMERICA - Spectrum Chemical.
- Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro-. (n.d.). US EPA.
- CN1844094A - 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof. (n.d.).
- 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | CAS 96-93-5. (n.d.). Santa Cruz Biotechnology.
- 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid. (n.d.). India Fine Chemicals.
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- SAFETY D
- Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. (2021). YouTube.
- 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S. (n.d.). PubChem.
- Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3. (2023). Smolecule.
- 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid at best price in Mumbai. (n.d.). IndiaMART.
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